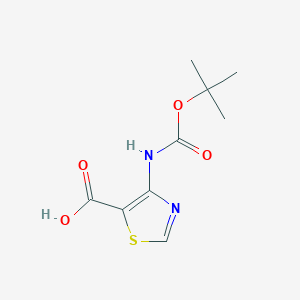![molecular formula C39H38N2O3S3 B13477558 (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)
(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate is a complex organic molecule It features a benzothiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzothiazole core is then alkylated using a suitable alkylating agent.
Condensation: The alkylated benzothiazole is condensed with a cyclohexenone derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to its benzothiazole core, which can exhibit fluorescence under certain conditions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its stable chemical structure.
Mécanisme D'action
The mechanism by which (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure.
Thioflavin T: A benzothiazole derivative used as a fluorescent dye.
Methylene Blue: Another benzothiazole derivative with applications in medicine and biology.
Uniqueness
What sets (2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate apart is its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C39H38N2O3S3 |
|---|---|
Poids moléculaire |
678.9 g/mol |
Nom IUPAC |
(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H31N2S2.C7H8O3S/c1-21-10-12-27-29(14-21)35-31(33(27)3)19-23-16-24(18-26(17-23)25-8-6-5-7-9-25)20-32-34(4)28-13-11-22(2)15-30(28)36-32;1-6-2-4-7(5-3-6)11(8,9)10/h5-16,19-20,26H,17-18H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
RIVSLVUYBPDOLG-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)N(/C(=C\C3=C/C(=C/C4=[N+](C5=C(S4)C=C(C=C5)C)C)/CC(C3)C6=CC=CC=C6)/S2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)N(C(=CC3=CC(=CC4=[N+](C5=C(S4)C=C(C=C5)C)C)CC(C3)C6=CC=CC=C6)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)
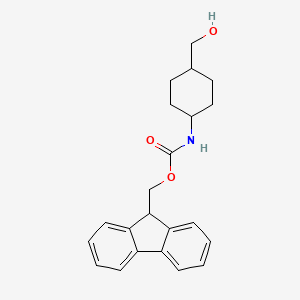
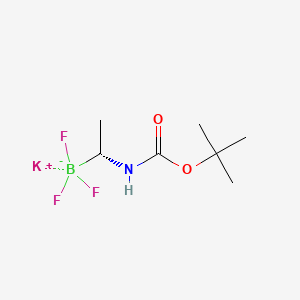
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)

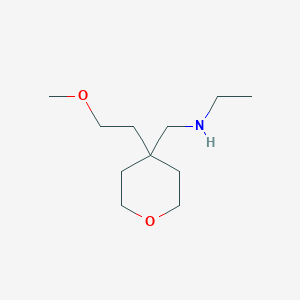
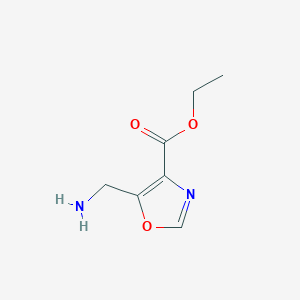
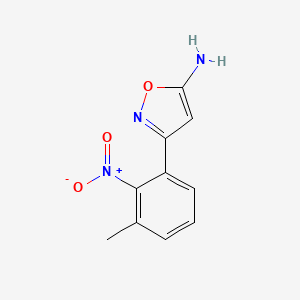

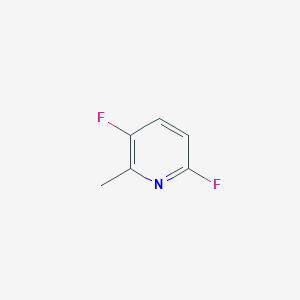
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)

